molecular formula C27H29N3O4 B3004345 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 896355-50-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B3004345
CAS No.: 896355-50-3
M. Wt: 459.546
InChI Key: RUWCRWSXIKTRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide features a benzodioxole moiety linked to a phenylpiperazine-ethylamine scaffold and a 3-methoxybenzamide group. Its molecular formula is C₂₇H₂₇N₃O₄, with a molecular weight of 457.5 g/mol (calculated).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-32-23-9-5-6-21(16-23)27(31)28-18-24(20-10-11-25-26(17-20)34-19-33-25)30-14-12-29(13-15-30)22-7-3-2-4-8-22/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWCRWSXIKTRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the phenylpiperazine group: This involves the reaction of phenylhydrazine with ethylene oxide followed by cyclization.

    Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine intermediates are coupled using appropriate linkers and catalysts.

    Methoxybenzamide formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • The compound has been studied for its potential antidepressant effects. Research indicates that derivatives of piperazine compounds often exhibit serotonin receptor antagonism and reuptake inhibition, which are critical mechanisms in the treatment of depression .
  • Antipsychotic Properties
    • Similar to other piperazine derivatives, this compound may possess antipsychotic properties. Studies suggest that compounds with a benzo[d][1,3]dioxole moiety can modulate dopaminergic pathways, which are crucial in managing psychotic disorders .
  • Anti-inflammatory Effects
    • Preliminary studies have shown that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses. This property could be beneficial in treating various inflammatory diseases .
  • Anticancer Potential
    • There is growing evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation in tumor cells, particularly those deficient in DNA repair pathways .

Case Studies

Study FocusFindings
Antidepressant EffectsA study demonstrated that the compound significantly reduced depressive-like behavior in animal models compared to control groups, indicating its potential as an antidepressant agent .
Anticancer ActivityResearch on breast cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation via PARP inhibition pathways .
Anti-inflammatory PropertiesIn vitro studies showed a marked decrease in TNF-alpha production when treated with the compound, suggesting its utility in inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might act as an agonist or antagonist at certain receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Piperazine or Benzamide Substituents

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties Reference
N-[2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.535 Ethanediamide linker; 4-fluorophenyl substituent Potential dopamine receptor modulation
N-[2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide C₂₈H₂₉N₃O₃ 443.5 3-Methylbenzamide (vs. 3-methoxy) Reduced polarity; altered receptor binding
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide C₂₂H₂₉N₃O₅S 447.5 Sulfonamide group; 4-methylpiperazine Enhanced solubility
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide C₂₁H₂₅N₃O₃ 367.44 Propanamide linker; 4-benzylpiperazine Improved metabolic stability
Key Observations :
  • Piperazine Modifications : Replacing the 4-phenyl group with a methyl (e.g., ) or benzyl group (e.g., ) reduces molecular weight and alters receptor selectivity. The phenyl group in the target compound likely enhances aromatic stacking interactions in CNS targets.
  • Benzamide vs. Sulfonamide : The sulfonamide analog () exhibits higher solubility due to its polar sulfonyl group, whereas the methoxybenzamide in the target compound may improve blood-brain barrier penetration.

Analogs with Shared Benzodioxole Moiety

Table 2: Benzodioxole-Containing Derivatives
Compound Name Molecular Formula Key Functional Groups Synthesis Yield Melting Point (°C) Bioactivity Notes Reference
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) C₂₂H₂₁N₃O₃S Penta-2,4-dienamide; methylthio group 13.7% 208.9–211.3 Anticancer screening candidate
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) C₁₆H₁₃NO₅ α-Ketoamide; 4-methoxyphenyl Not reported Not reported Air-stable; catalytic applications
N-(Benzodioxol-5-yl)-2-(4-hydroxy-3-methoxyphenyl)acetamide C₁₇H₁₅NO₅ Acetamide; hydroxymethoxyphenyl Not reported Not reported Antioxidant potential
Key Observations :
  • Dienamide Derivatives (e.g., D14) : These compounds () exhibit extended conjugation, which may enhance UV absorption for analytical detection but reduce metabolic stability compared to the target compound.
  • α-Ketoamides (e.g., 4p) : The α-keto group in enables decarboxylative reactions, making these derivatives useful in synthetic chemistry but less relevant for therapeutic applications.
  • Acetamide Derivatives (e.g., ) : Simpler structures with acetamide linkers show antioxidant activity, suggesting the benzodioxole moiety’s role in radical scavenging.

Research Findings and Trends

Pharmacological Potential

  • Dopamine Receptor Affinity: Analogs with 4-phenylpiperazine (e.g., ) are frequently investigated for CNS targets, such as dopamine D3 receptors, due to the piperazine group’s affinity for monoamine transporters.
  • IDO1 Inhibition: Compound 28 in (a benzimidazole-benzodioxole hybrid) demonstrates indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, highlighting the benzodioxole group’s versatility in immunomodulatory applications.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Formula: C23H26N2O3
  • Molecular Weight: 378.46 g/mol
  • CAS Registry Number: 107584-38-3

The structure comprises a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is known for its diverse biological activities.

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

  • Dopamine Receptor Activity : The compound has been evaluated for its activity on dopamine receptors, particularly D3 and D2 receptors. It is suggested that the piperazine component enhances receptor binding affinity, which may contribute to its pharmacological effects .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in preclinical models. For instance, derivatives containing similar structural motifs have shown significant inhibition of carrageenan-induced paw edema in rats, suggesting that this compound may also possess such activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
D3 Receptor AgonismEC50 = 98 ± 21 nM
Anti-inflammatoryInhibition range: 32.9% - 43.61%
CytotoxicityIC50 against MCF-7: 16.19 ± 1.35 µM

Case Studies and Research Findings

  • Dopamine Receptor Agonism : A study highlighted the compound's selective agonist activity at the D3 receptor with a notable potency (EC50 = 98 nM), indicating potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease .
  • Anti-inflammatory Activity : In another study, the compound was tested using the carrageenan-induced rat paw edema model. The results indicated that it could inhibit inflammation effectively, with a percentage inhibition comparable to standard anti-inflammatory drugs like Diclofenac sodium .
  • Cytotoxicity Against Cancer Cell Lines : The cytotoxic potential was assessed against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The compound exhibited promising cytotoxic activities with IC50 values indicating significant efficacy compared to established chemotherapeutics .

Q & A

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors) and predict binding modes .
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 inhibition. For example, the benzo[d][1,3]dioxole group may improve metabolic stability by reducing oxidation .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data to optimize substituents for solubility and potency .

How can researchers design experiments to evaluate SAR for neuropsychiatric applications?

Advanced Research Question
Structure-Activity Relationship (SAR) studies require:

  • Analog synthesis : Systematic variation of substituents (e.g., methoxy vs. fluorine at the benzamide position) to assess effects on receptor binding .
  • Functional assays : Measure cAMP inhibition (D2/D3 agonism) or β-arrestin recruitment (biased signaling) in transfected cell lines .
  • In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) to correlate structural changes with efficacy .

What analytical techniques quantify trace impurities in bulk samples?

Advanced Research Question

  • HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect by-products (e.g., dechlorinated analogs) .
  • ICP-OES : Monitor heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .
  • KF titration : Ensure water content <0.5% to prevent hydrolysis during storage .

How do researchers address solubility challenges in preclinical testing?

Advanced Research Question

  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based vehicles to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts (e.g., compound 11l•2HCl) improve crystallinity and dissolution rates .
  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetate) at the benzamide carbonyl to increase bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.